REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4]#[N:5].[NH2:6][C:7]([NH2:9])=[S:8]>O>[ClH:1].[C:4]([CH2:3][CH2:2][S:8][C:7](=[NH:6])[NH2:9])#[N:5] |f:3.4|
|
Name
|
|
Quantity
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4.32 g
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Type
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reactant
|
Smiles
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ClCCC#N
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
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the mixture is stirred for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 to 4 hours
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Duration
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3.5 (± 0.5) h
|
Type
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CUSTOM
|
Details
|
The reaction mixture is evaporated
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Type
|
ADDITION
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Details
|
20 ml of ethanol is added
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Type
|
CUSTOM
|
Details
|
evaporated as well
|
Type
|
ADDITION
|
Details
|
After that, 10 ml of methanol and 30 ml of acetone are added
|
Type
|
FILTRATION
|
Details
|
The crystalline material is filtered
|
Type
|
CUSTOM
|
Details
|
the product is dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(#N)CCSC(N)=N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |